2-Methyl-5-phenylpiperazine
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Overview
Description
2-Methyl-5-phenylpiperazine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the oxidation of piperazine derivatives.
Reduction: Reduction reactions can be carried out using reagents such as magnesium in methanol.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-5-phenylpiperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, as an intestinal permeation enhancer, it affects the tight junction proteins in the intestinal epithelium, facilitating the transport of macromolecules across the intestinal barrier . Confocal microscopy experiments have shown that it can enhance the permeability of fluorescent markers, indicating its potential utility in drug delivery systems .
Comparison with Similar Compounds
2-Methyl-5-phenylpiperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
1-Methyl-4-phenylpiperazine: Displays lower toxicity than 1-Phenylpiperazine and shows promise in future applications.
1-(4-Methylphenyl)piperazine:
These compounds share similar structural features but differ in their specific activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
904816-81-5 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-5-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
GBEIREVJIUGSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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